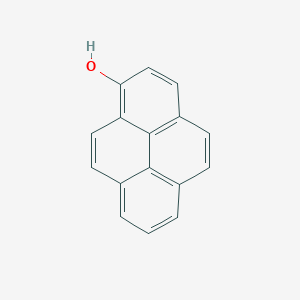

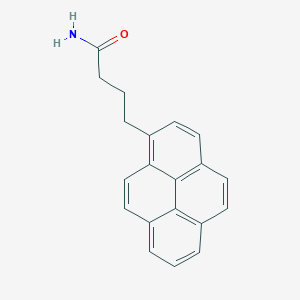

1-Pyrènebutanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrene derivatives, including 1-Pyrenebutanamide, often involves complex reactions that aim to introduce specific functional groups to the pyrene core. For example, Sato et al. (2011) detailed the synthesis of unsymmetrically substituted pyrene derivatives through key precursors, highlighting the versatility in creating variously substituted pyrenes for different applications (Sato, Maeda, Mihara, & Iwasawa, 2011).

Molecular Structure Analysis

The molecular structure of pyrene derivatives plays a critical role in their chemical and physical properties. Niko et al. (2015) synthesized tetrasubstituted asymmetric pyrenes and examined their photophysical properties, demonstrating how structural modifications influence these properties (Niko, Sasaki, Narushima, Sharma, Vacha, & Konishi, 2015).

Chemical Reactions and Properties

Pyrenebutanamide and its derivatives undergo various chemical reactions, influencing their practical applications. Wrona-Piotrowicz et al. (2014) discussed the efficient synthesis of pyrene-1-carbothioamides and carboxamides, showcasing tunable solid-state fluorescence, which is pivotal in applications like fluorescent probes and organic electronics (Wrona-Piotrowicz, Zakrzewski, Métivier, Brosseau, Makal, & Woźniak, 2014).

Physical Properties Analysis

The physical properties of pyrene derivatives, such as solubility, melting point, and thermal stability, are significantly influenced by the nature of the substituent groups attached to the pyrene core. The synthesis and structural analysis of pyrene derivatives provide insights into how these properties can be tailored for specific needs.

Chemical Properties Analysis

The chemical properties of pyrene derivatives, including 1-Pyrenebutanamide, encompass a wide range of reactivities and interactions, depending on their functional groups. Studies like those by Davydov, Kumar, and Halpert (2002) on allosteric mechanisms in P450eryF probed with 1-pyrenebutanol, a related compound, highlight the intricate balance between structure and reactivity in biological systems (Davydov, Kumar, & Halpert, 2002).

Applications De Recherche Scientifique

Formulation de nanoparticules pour la chirurgie guidée par l'image

Le 1-Pyrènebutanamide est utilisé dans la formulation de nanoparticules pour la chirurgie guidée par l'image . Plus précisément, il est utilisé dans la création d'aminopropyl-1-pyrènebutanamide (PBA) qui est conjugué à l'acide hyaluronique (HA) pour former des nanoparticules HA-PBA . Ces nanoparticules sont utilisées pour améliorer le contraste intraopératoire, améliorant ainsi l'exhaustivité de la résection tumorale .

Sondes fluorescentes pour la surveillance de la température

Le this compound a été utilisé pour créer des sondes fluorescentes capables de mesurer avec précision la température dans les solvants organiques . Cela permet des mesures non intrusives avec une précision de 1°C .

Systèmes d'administration de médicaments

Les interactions hydrophobes du this compound permettent l'incorporation de molécules hydrophobes ou amphiphiliques . Cette propriété le rend utile dans le développement de systèmes d'administration de médicaments, en particulier pour l'administration de médicaments hydrophobes .

Imagerie tumorale

Les nanoparticules formées par le this compound sont utilisées pour l'imagerie des tumeurs solides . Ils ont montré qu'ils améliorent le contraste intraopératoire et permettent d'identifier un plus grand nombre de petites lésions occultes que les autres méthodes .

Identification de l'invasion de la paroi thoracique

Dans un modèle de cancer du sein à un stade avancé, les nanoparticules formées par le this compound ont été capables d'identifier l'invasion de la paroi thoracique et de prédire la récidive

Mécanisme D'action

Target of Action

1-Pyrenebutanamide, also known as PBA, is a water-soluble derivative of pyrene . It is primarily used in the formation of fluorescent probes for sensing applications . The primary target of PBA is the cucurbit10uril (Q10), a type of molecular container . PBA is encapsulated into Q10 in an aqueous solution to form a stable 1:1 host-guest inclusion complex .

Mode of Action

The mode of action of PBA involves the formation of a host-guest complex with Q10. This complex is formed through hydrophobic interactions . PBA interactions within the Q10 nanoparticle form hydrophobic domains , which allow for the incorporation of hydrophobic or amphiphilic molecules .

Pharmacokinetics

Its water-solubility suggests that it may have good bioavailability .

Result of Action

The primary result of PBA’s action is the formation of a fluorescent probe when complexed with Q10. This probe has been used for the selective recognition and determination of certain substances, such as dodine, among different pesticides . The addition of these substances to the PBA-Q10 complex results in a dramatic enhancement of fluorescence intensity at certain wavelengths .

Action Environment

The action of PBA is influenced by environmental factors. For instance, the formation of the PBA-Q10 complex and its fluorescence properties are dependent on the aqueous environment . Furthermore, the selectivity of the PBA-Q10

Propriétés

IUPAC Name |

4-pyren-1-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYCKJDIWFOVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390810 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71942-36-4 | |

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

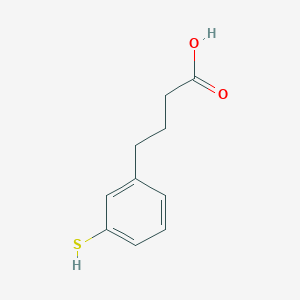

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

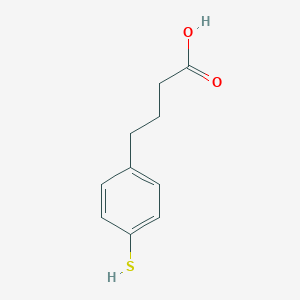

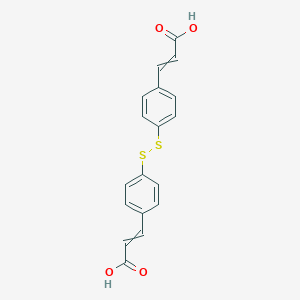

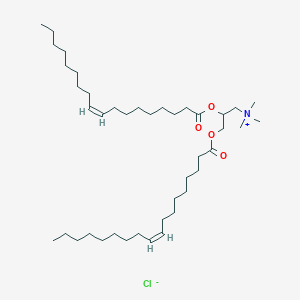

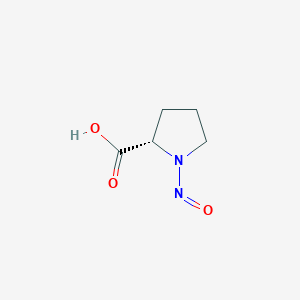

Feasible Synthetic Routes

Q & A

Q1: How does 1-Pyrenebutanamide contribute to the development of tumor-targeted imaging agents?

A1: 1-Pyrenebutanamide can act as a hydrophobic building block in the self-assembly of nanoparticles designed for tumor imaging. [] In the highlighted study, 1-Pyrenebutanamide, conjugated to hyaluronic acid, facilitated the creation of nanoparticles that encapsulate Indocyanine green (ICG), a near-infrared fluorescent dye. These nanoparticles, termed NanoICG, demonstrated improved delivery of ICG to tumors in a mouse model. [] This suggests that incorporating 1-Pyrenebutanamide into the nanoparticle structure can enhance tumor targeting and imaging capabilities.

Q2: Are there any studies investigating the stability and behavior of 1-Pyrenebutanamide-based nanoparticles in biological environments?

A2: While the provided research [] doesn't delve into the detailed stability analysis of the 1-Pyrenebutanamide-based nanoparticles, it does indicate that these NanoICG particles exhibit quenched fluorescence that can be activated upon disassembly in a mixed solvent system. [] This suggests a degree of environmental responsiveness, which could be further investigated in the context of biological environments like blood serum or within tumor microenvironments. Future research could explore the stability, degradation, and potential release mechanisms of ICG from these nanoparticles in relevant biological settings to optimize their performance as tumor imaging agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.